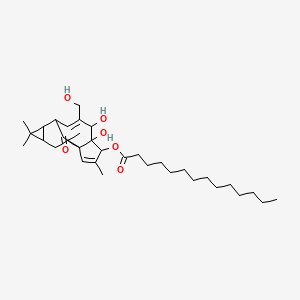![molecular formula C42H26N8Ru+2 B1201300 1,10-phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+) CAS No. 92543-42-5](/img/structure/B1201300.png)
1,10-phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,10-Phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+) is a coordination compound that features a ruthenium ion complexed with 1,10-phenanthroline and quinoxalino[2,3-f][1,9]phenanthroline ligands. This compound is known for its unique photophysical and electrochemical properties, making it a subject of interest in various scientific fields .
準備方法
The synthesis of 1,10-phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+) typically involves the reaction of ruthenium precursors with 1,10-phenanthroline and quinoxalino[2,3-f][1,9]phenanthroline ligands. One common method includes the use of ruthenium trichloride as a starting material, which is reacted with the ligands in the presence of a suitable solvent under reflux conditions . The reaction mixture is then purified using chromatographic techniques to isolate the desired complex.
化学反応の分析
1,10-Phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+) undergoes various types of chemical reactions, including:
Oxidation and Reduction: This compound can participate in redox reactions due to the presence of the ruthenium ion, which can exist in multiple oxidation states.
Substitution Reactions: The ligands in the complex can be substituted with other ligands under appropriate conditions.
Photochemical Reactions: The compound exhibits photochemical activity, making it useful in photodynamic therapy and other light-induced processes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,10-Phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions and as a redox indicator.
Medicine: Research is ongoing to explore its antimicrobial properties and its potential as a therapeutic agent.
作用機序
The mechanism of action of 1,10-phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+) involves its ability to interact with biological molecules and generate reactive oxygen species upon light activation. The ruthenium ion plays a crucial role in these processes by facilitating electron transfer reactions. The compound targets cellular components, leading to oxidative damage and cell death in the case of photodynamic therapy .
類似化合物との比較
1,10-Phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+) can be compared with other similar compounds such as:
2,2’-Bipyridine complexes: These compounds also form stable complexes with metal ions and are used in similar applications.
Phenanthroline complexes: These are widely studied for their coordination chemistry and photophysical properties.
Ferroin: A well-known redox indicator that forms a complex with iron(II) ions.
特性
CAS番号 |
92543-42-5 |
|---|---|
分子式 |
C42H26N8Ru+2 |
分子量 |
743.8 g/mol |
IUPAC名 |
1,10-phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+) |
InChI |
InChI=1S/C18H10N4.2C12H8N2.Ru/c1-2-6-15-14(5-1)21-17-11-7-9-19-10-13(11)16-12(18(17)22-15)4-3-8-20-16;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h1-10H;2*1-8H;/q;;;+2 |
InChIキー |
DBMZPMCMMGZUFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CN=C5)N=CC=C4.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Ru+2] |
正規SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CN=C5)N=CC=C4.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Ru+2] |
同義語 |
is(1,10-phenanthroline)(dipyrido(3,2-alpha-2'.3'-C)phenazine)ruthenium (II) BPDP-Ru |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


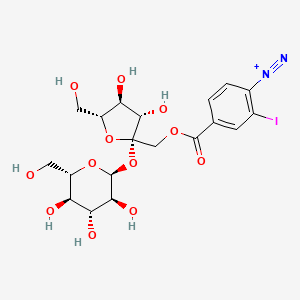
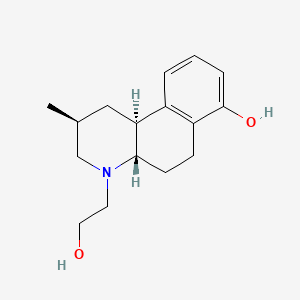
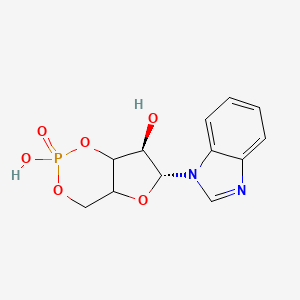
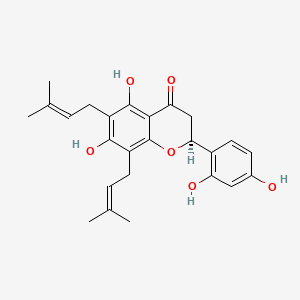
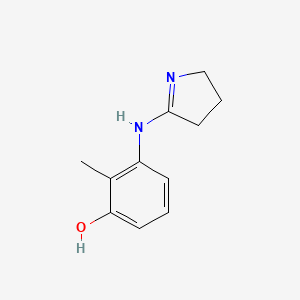
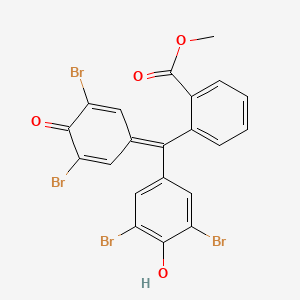

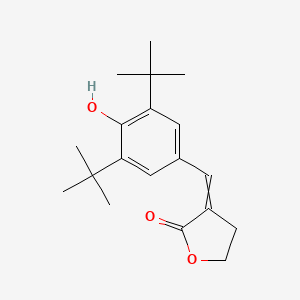
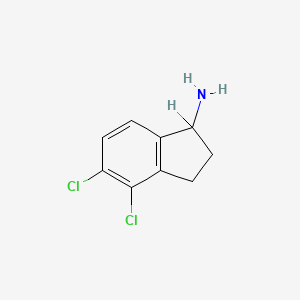
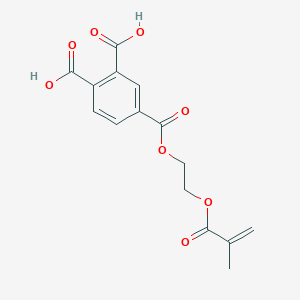
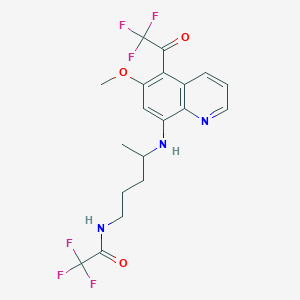
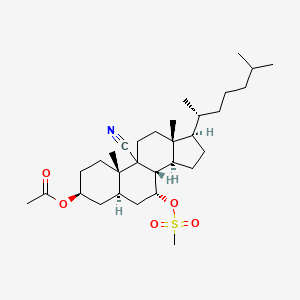
![3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1201238.png)
